molecular formula C13H14ClN3O B1453857 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1040013-91-9

6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

Cat. No. B1453857
M. Wt: 263.72 g/mol
InChI Key: ZYNRTXKSPZFJAX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

CMPA is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving CMPA are not detailed in the retrieved sources, pyridazinone derivatives have been found to participate in a variety of chemical reactions . For instance, they can undergo aza-Diels-Alder reactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

One area of research involves the synthesis of novel pyridazinone derivatives, which includes 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine and related compounds. Studies have reported on methods for synthesizing various pyridazinone derivatives that exhibit unique chemical properties and potential for further chemical modifications. For instance, Dragovich et al. (2008) described the regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, a process that involves the condensation of disubstituted amines and subsequent chemical reactions to yield the desired pyridazinone derivatives with moderate to good yields (Dragovich et al., 2008). Similarly, Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones through condensation reactions, highlighting the chemical versatility of pyridazinone derivatives (Alonazy et al., 2009).

Potential Applications

The synthesized pyridazinone derivatives have been studied for various applications, including as intermediates in organic synthesis and potential materials for further biological evaluation. For example, the work by Soliman and El-Sakka (2011) on the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives explores the chemical reactivity of these compounds for potential use in developing novel chemical entities (Soliman & El-Sakka, 2011).

Antimicrobial Activity

Research has also been conducted on evaluating the antimicrobial activities of pyridazinone derivatives. Although some studies found these compounds to exhibit negligible antimicrobial effects, the pursuit of such activities underscores the interest in pyridazinone derivatives for potential therapeutic uses. For instance, the study by El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines from pyridazinone derivatives and evaluated their antimicrobial activities against various microorganisms (El-Mariah et al., 2006).

properties

IUPAC Name

6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-18-11-4-2-10(3-5-11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNRTXKSPZFJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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